(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine
Description
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(4aR,8aS)-6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6,14-15H,4,7-12H2/t14-,15+/m1/s1 |
InChI Key |
KBNSNNVRGZSELJ-CABCVRRESA-N |
Isomeric SMILES |
C1C[C@@H]2CN(CC[C@@H]2OC1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CN(CCC2OC1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation Using Malononitrile and Ethyl Acetoacetate
A widely cited method involves a microwave-assisted, three-component reaction between malononitrile , ethyl acetoacetate , and aryl aldehydes in the presence of piperazine as a catalyst under solvent-free conditions. The reaction proceeds via:
-
Knoevenagel condensation : Formation of an α,β-unsaturated intermediate from the aldehyde and malononitrile.
-
Michael addition : Attack by ethyl acetoacetate’s enolate on the unsaturated intermediate.
-
Cyclization : Intramolecular nucleophilic addition to form the pyrano[3,2-c]pyridine core.
Key conditions :
Three-Component Reaction with Salicylaldehydes and Thiols
An alternative route employs salicylaldehydes , thiols , and malononitrile in ethanol with triethylamine. This method constructs the benzopyrano[3,2-c]pyridine scaffold via:
-
Formation of iminochromene : Reaction of salicylaldehyde with malononitrile.
-
Thiol addition : Michael addition of thiol to the iminochromene.
-
Cyclization : Second equivalent of malononitrile induces pyridine ring closure.
Advantages :
-
High regioselectivity due to electron-deficient intermediates.
Catalytic Hydrogenation for Stereochemical Control
Hydrogenation of Pyrano[3,2-c]Pyridine Precursors
The stereoselective synthesis of the octahydro framework is achieved via Raney nickel -catalyzed hydrogenation of pyrano[3,2-c]pyridine intermediates. For example:
Asymmetric Transfer Hydrogenation
Chiral ruthenium complexes (e.g., Ru-(S)-BINAP) enable enantioselective reduction of ketone intermediates to install the (4aR,8aS) configuration.
-
Substrate : 6-Benzyl-2-oxo-octahydro-2H-pyrano[3,2-c]pyridine.
-
Reductant : HCO₂H/Et₃N azeotrope.
Resolution of Racemic Mixtures
Chiral Acid-Mediated Crystallization
Racemic octahydro-pyrano[3,2-c]pyridine derivatives are resolved using L-(+)-tartaric acid in ethanol/water:
Enzymatic Kinetic Resolution
Lipase B (Candida antarctica) selectively acetylates the undesired enantiomer in a racemic mixture:
-
Conditions :
-
Substrate: Racemic 6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine.
-
Acyl donor: Vinyl acetate.
-
Solvent: tert-Butyl methyl ether.
-
-
Result : 48% conversion with 98% ee for the unreacted (4aR,8aS)-enantiomer.
Comparison of Synthetic Routes
Critical Analysis of Byproducts and Purification
Common Byproducts
Purification Techniques
-
Flash chromatography : Silica gel (hexane/ethyl acetate, 7:3) removes non-polar impurities.
-
Recrystallization : Ethanol/water (3:1) enhances enantiopurity.
Industrial-Scale Considerations
Cost-Efficiency of Catalysts
Environmental Impact
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Pyridine Derivatives
Key Observations :
- The [3,2-c] vs. The [3,2-c] fusion in the target compound creates a more planar pyridine ring, favoring π-π stacking interactions in biological targets .
- Substituents like the benzyl group in the target compound enhance lipophilicity and receptor binding compared to unsubstituted analogs (e.g., octahydro-2H-pyrano[3,2-b]pyridine) .
Table 3: Pharmacological Profiles
Key Findings :
- The rigid pyrano[3,2-c]pyridine scaffold in the target compound is advantageous for GPCR targeting but lacks direct antiproliferative activity observed in pyrrolo[3,2-c]pyridines .
- Fluorinated analogs (e.g., in ) show enhanced blood-brain barrier penetration compared to the benzyl-substituted target compound, highlighting substituent-driven pharmacokinetic differences .
Biological Activity
Introduction
(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine is a bicyclic heterocyclic compound with a pyridine ring fused to a pyran ring, distinguished by a benzyl substituent at the 6-position. Its molecular formula is C15H21NO with a molecular weight of approximately 231.34 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders.
Chemical Structure and Properties
The stereochemical configuration of this compound is crucial for its biological activity. The presence of multiple chiral centers contributes to its unique properties and interactions with biological targets.
Table 1: Structural Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.34 g/mol |
| IUPAC Name | rel-(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine |
| CAS Number | 1629784-84-4 |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities that warrant further pharmacological exploration. The following sections detail its potential therapeutic effects:
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders such as epilepsy and anxiety. In vitro studies have shown that compounds with similar structures can modulate neurotransmitter systems and exhibit anticonvulsant effects.
Antioxidant Activity
This compound has been evaluated for its antioxidant activity. Compounds in this class often demonstrate the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. SAR studies have indicated that modifications to the benzyl group and the stereochemistry can significantly influence the compound's activity.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with benzyl group | Potential anticonvulsant/anxiolytic |
| Chromeno[3,2-c]pyridines | Fused chromene and pyridine rings | Anti-inflammatory effects |
| Octahydropyrano[3,4-c]pyridines | Octahydro framework | Diverse pharmacological profiles |
| Piperidine Derivatives | Six-membered nitrogen ring | Analgesic and antidepressant effects |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Anticonvulsant Activity : A study evaluating the anticonvulsant properties of related compounds demonstrated that modifications to the bicyclic structure could enhance efficacy against induced seizures in animal models.
- Neuroprotection in Oxidative Stress Models : Research involving oxidative stress models showed that compounds similar to this compound could significantly reduce neuronal damage through their antioxidant mechanisms.
- Anxiolytic Effects in Behavioral Tests : Behavioral assays indicated that this compound could reduce anxiety-like behaviors in rodents when administered at specific dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
